molecular formula C19H26N2O6S B8384594 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-oxopropyl)-, ethyl ester CAS No. 82560-33-6

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-oxopropyl)-, ethyl ester

Cat. No.: B8384594
CAS No.: 82560-33-6
M. Wt: 410.5 g/mol
InChI Key: MICQOQFCKSYYML-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-oxopropyl)-, ethyl ester is a useful research compound. Its molecular formula is C19H26N2O6S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-33-6

Molecular Formula

C19H26N2O6S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propanoylamino]acetate

InChI

InChI=1S/C19H26N2O6S/c1-6-15(22)21(12-16(23)25-7-2)28-20(5)18(24)26-14-10-8-9-13-11-19(3,4)27-17(13)14/h8-10H,6-7,11-12H2,1-5H3

InChI Key

MICQOQFCKSYYML-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 11 g quantity (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate was dissolved in 70 ml of methylene chloride, 5.2 g (0.05 mole) of sulfur dichloride was added to the solution with cooling, and 5 g (0.05 mole) of triethylamine was further added dropwise to the solution at -10° to 31 5° C. The mixture was stirred at 0° C. for one hour and further at room temperature for 2 hours. After cooling to -10° to -5° C., a solution of 8 g (0.05 mole) of N-propionylglycine ethyl ester in 10 ml of methylene chloride was added dropwise to the mixture, and 5 g (0.05 mole) of triethylamine was further added dropwise to the mixture. The resulting mixture was stirred at 0° C. for 2 hours and thereafter allowed to stand overnight at room temperature. With addition of 100 ml of methylene chloride, the reaction mixture was washed with 100 ml of water three times. The methylene chloride layer was dried and then concentrated in a vacuum to give an oily product, which was almost entirely composed of the desired product although containing small amounts of the starting materials and impurities. Yield: 14.3 g (69.8%).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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